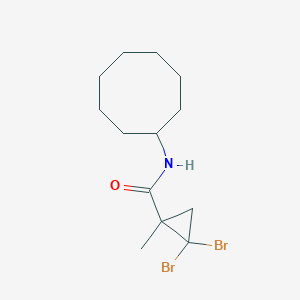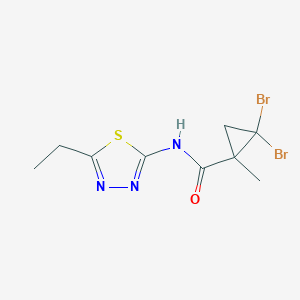
Methyl 2-phenylquinoline-4-carboxylate
描述
Methyl 2-phenylquinoline-4-carboxylate: is an organic compound belonging to the quinoline family. It is characterized by a quinoline core with a phenyl group at the 2-position and a methyl ester group at the 4-position. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
作用机制
Target of Action
Methyl 2-phenylquinoline-4-carboxylate is a derivative of 2-phenylquinoline-4-carboxylic acid, also known as cincophene . Cincophene has been proven to be a powerful antimicrobial agent . Therefore, the primary targets of this compound are likely to be microbial cells, particularly those of bacteria.
Mode of Action
As a derivative of cincophene, it may share similar antimicrobial properties . Antimicrobial agents typically work by disrupting essential processes in bacterial cells, such as cell wall synthesis, protein production, or DNA replication.
Biochemical Pathways
Given its antimicrobial properties, it is likely to interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth .
Result of Action
The result of the action of this compound is likely to be the inhibition of bacterial growth or the killing of bacteria, given its antimicrobial properties . This would result in a decrease in the number of bacteria in the environment where the compound is applied.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-phenylquinoline-4-carboxylate typically involves the esterification of 2-phenylquinoline-4-carboxylic acid. A common method includes refluxing a mixture of 2-phenylquinoline-4-carboxylic acid, methanol, and concentrated sulfuric acid for several hours. The reaction mixture is then cooled, neutralized with sodium carbonate, and the product is isolated .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .
化学反应分析
Types of Reactions: Methyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, alcohols, and other functionalized derivatives .
科学研究应用
Chemistry: Methyl 2-phenylquinoline-4-carboxylate is used as a precursor in the synthesis of more complex quinoline derivatives. It serves as a building block in organic synthesis and material science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting various biological pathways .
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its unique structural properties make it valuable in the development of advanced materials .
相似化合物的比较
2-Phenylquinoline-4-carboxylic acid: A precursor in the synthesis of Methyl 2-phenylquinoline-4-carboxylate.
Quinoline: The parent compound with a wide range of derivatives.
Cinchophen: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness: this compound stands out due to its specific ester functional group, which imparts unique chemical reactivity and biological activity. Its structural features make it a versatile compound in various scientific and industrial applications .
属性
IUPAC Name |
methyl 2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)14-11-16(12-7-3-2-4-8-12)18-15-10-6-5-9-13(14)15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMMBMNYRTPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346111 | |
| Record name | methyl 2-phenylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-48-9 | |
| Record name | methyl 2-phenylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-phenyl-4-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B452029.png)
![3-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452033.png)
![N-[1-(1-adamantyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452036.png)
![N-[1-(1-adamantyl)butyl]benzenesulfonamide](/img/structure/B452037.png)

![N-[1-(1-adamantyl)propyl]-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B452041.png)





![2,2-dibromo-1-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide](/img/structure/B452050.png)

![2,2-dibromo-N-(4-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}cyclohexyl)-1-methylcyclopropanecarboxamide](/img/structure/B452052.png)
